5-(4-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
2-(4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thieno ring and a pyrido ring system The presence of a methoxyphenyl group and a methyl group further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate p-methoxyphenylamidine, which undergoes intramolecular cyclization to form the pyrimidine ring . The reaction conditions often involve the use of nucleophilic amidino secondary amine and enamine functions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave irradiation to accelerate the reaction process, resulting in shorter reaction times and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound has potential as a neuroprotective and anti-neuroinflammatory agent. It has shown promising results in reducing inflammation and protecting neuronal cells.
Materials Science: The compound and its derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: The compound is studied for its interactions with various biological targets, including proteins involved in inflammatory pathways.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as ATF4 and NF-kB proteins . The compound inhibits endoplasmic reticulum (ER) stress and apoptosis, leading to reduced inflammation and neuronal protection. The inhibition of the NF-kB inflammatory pathway is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]thieno[2,3-b]pyridine: This compound is used as a host material for high-efficiency OLEDs.
Triazole-Pyrimidine Hybrids: These compounds have shown neuroprotective and anti-inflammatory properties similar to 2-(4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one.
Uniqueness
The uniqueness of 2-(4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one lies in its specific structural features and its ability to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
321529-53-7 |
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Molecular Formula |
C17H19N3O2S |
Molecular Weight |
329.4g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C17H19N3O2S/c1-20-8-7-12-13(9-20)23-17-14(12)16(21)18-15(19-17)10-3-5-11(22-2)6-4-10/h3-6,15,19H,7-9H2,1-2H3,(H,18,21) |
InChI Key |
UHHXHSONRASFFZ-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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